molecular formula C8H9FN2O2 B2664687 2-(3-Fluorophenoxy)acetohydrazide CAS No. 379255-56-8

2-(3-Fluorophenoxy)acetohydrazide

Cat. No.: B2664687
CAS No.: 379255-56-8
M. Wt: 184.17
InChI Key: FRMANOVQPAYLFV-UHFFFAOYSA-N
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Scientific Research Applications

2-(3-Fluorophenoxy)acetohydrazide has a wide range of applications in scientific research:

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of accidental ingestion or contact, it is recommended to seek medical attention .

Future Directions

As of now, there is limited information available on 2-(3-Fluorophenoxy)acetohydrazide. Future research could focus on its potential biological activities, its detailed synthesis and reaction mechanisms, and its safety profile. Given the interest in hydrazide compounds in medicinal chemistry , this compound could be a promising candidate for further study.

Preparation Methods

The synthesis of 2-(3-Fluorophenoxy)acetohydrazide typically involves the reaction of 3-fluorophenol with chloroacetic acid to form 3-fluorophenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to yield this compound . The reaction conditions generally involve the use of ethanol as a solvent and stirring at room temperature for several hours .

Chemical Reactions Analysis

2-(3-Fluorophenoxy)acetohydrazide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it has been shown to interact with epilepsy molecular targets such as GABA (A) receptors and sodium channels . These interactions help in modulating neuronal activity and reducing seizure occurrences.

Comparison with Similar Compounds

2-(3-Fluorophenoxy)acetohydrazide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

2-(3-fluorophenoxy)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2/c9-6-2-1-3-7(4-6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMANOVQPAYLFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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